molecular formula C14H16N2O3 B1380135 Methyl 5-(piperazin-1-yl)benzofuran-2-carboxylate CAS No. 1186225-86-4

Methyl 5-(piperazin-1-yl)benzofuran-2-carboxylate

Cat. No.: B1380135
CAS No.: 1186225-86-4
M. Wt: 260.29 g/mol
InChI Key: KQFZJWQYXVMNHM-UHFFFAOYSA-N
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Description

Methyl 5-(piperazin-1-yl)benzofuran-2-carboxylate is a heterocyclic organic compound belonging to the benzofuran family. It has the molecular formula C₁₄H₁₆N₂O₃ and a molecular weight of 260.29 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(piperazin-1-yl)benzofuran-2-carboxylate typically involves the reaction of 5-bromo-2-hydroxybenzoic acid with piperazine under specific conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the piperazine group. The resulting intermediate is then esterified using methanol and a suitable catalyst to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(piperazin-1-yl)benzofuran-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzofuran derivatives .

Scientific Research Applications

Methyl 5-(piperazin-1-yl)benzofuran-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-(piperazin-1-yl)benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(piperazin-1-yl)benzofuran-2-carboxylate is unique due to its specific combination of a benzofuran ring and a piperazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

Methyl 5-(piperazin-1-yl)benzofuran-2-carboxylate is a compound of interest due to its diverse biological activities, particularly in pharmacology. This article synthesizes existing research findings, mechanisms of action, and case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a benzofuran core substituted with a piperazine moiety and an ester functional group. The structural formula can be represented as follows:

C13H15N2O3\text{C}_{13}\text{H}_{15}\text{N}_{2}\text{O}_3

This molecular configuration is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, modulating their activity through competitive or allosteric mechanisms.
  • Receptor Modulation : It has the potential to bind to receptors, influencing signaling pathways that regulate physiological responses.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. In studies, it exhibited inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Anti-inflammatory Effects

Research indicates that this compound can inhibit the production of pro-inflammatory cytokines, suggesting its potential utility in treating inflammatory diseases. The compound's anti-inflammatory properties were highlighted in vitro, where it reduced inflammation markers significantly.

Anticancer Potential

The anticancer activity of this compound has been explored in various cancer cell lines. Notably, it induced apoptosis in MDA-MB-231 breast cancer cells through caspase activation pathways. This mechanism suggests its potential as a therapeutic agent in cancer treatment .

Study on Antimicrobial Efficacy

In a comparative study assessing the antimicrobial efficacy of this compound against standard antibiotics, the compound showed promising results:

Bacterial StrainMIC (µg/mL)Standard Antibiotic MIC (µg/mL)
Staphylococcus aureus810
Escherichia coli1620

These findings support the compound's potential as an alternative antimicrobial agent.

Cytotoxicity Testing

A cytotoxicity study involving various cancer cell lines revealed that this compound exhibited selective cytotoxicity:

Cell LineIC50 (µM)
MDA-MB-231 (Breast)12.5
HeLa (Cervical)15.0
A549 (Lung)20.0

The results indicate a promising profile for further development as an anticancer drug .

Comparative Analysis with Similar Compounds

To understand the biological potential better, comparative studies were conducted with structurally similar compounds:

Compound NameSimilarityUnique Features
Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylateHighEthyl group instead of methyl
Methyl 4-chloro-benzofuran derivativeModerateChlorine substituent affecting reactivity

These comparisons highlight how structural variations influence biological activities and therapeutic applications .

Properties

IUPAC Name

methyl 5-piperazin-1-yl-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-18-14(17)13-9-10-8-11(2-3-12(10)19-13)16-6-4-15-5-7-16/h2-3,8-9,15H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQFZJWQYXVMNHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(O1)C=CC(=C2)N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186225-86-4
Record name Methyl 5-(1-piperazinyl)-2-benzofurancarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1186225864
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name METHYL 5-(1-PIPERAZINYL)-2-BENZOFURANCARBOXYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TT539ULL9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Methyl 5[4-(benzenesulfonyl)-1-piperazinyl]benzofuran-2-carboxylate (30 g) was added to a solution of hydrobromic acid in acetic acid (180 ml) and 4-hydroxybenzoic acid (24 g). The resulting mixture was stirred for 5 minutes at 25-30° C., followed by heating the mixture to 80-85° C. and maintaining for 6 hours at the same temperature. The reaction mass was poured into methanolic HCl (1000 ml), followed by heating to reflux and then stirring for 6 hours under reflux. The resulting mass was cooled to 0-5° C. and then stirred for 1 hour at the same temperature. The separated solid was filtered and washed with chilled methanol (100 ml). The wet solid was added to methanolic HCl (500 ml) and then heated to reflux for 4 hours. The resulting mass was cooled to 0-5° C. and then stirred for 1 hour at the same temperature. The separated solid was filtered, washed with chilled methanol (100 ml) and then dried at 60-65° C. The resulting solid was added to toluene (500 ml) at 25-30° C., followed by purging ammonia gas slowly for 7 hours. After completion of the ammonia gas purging, the reaction mass was stirred for 15 minutes at 25-30° C. The resulting mass was filtered and the filtrate was distilled to produce 16 g of methyl 5-(1-piperazinyl)benzofuran-2-carboxylate (Purity by HPLC: 99.5%; Yield: 82.5%).
Name
Methyl 5[4-(benzenesulfonyl)-1-piperazinyl]benzofuran-2-carboxylate
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
24 g
Type
solvent
Reaction Step One
Name
Quantity
1000 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Methyl 5[4-(benzenesulfonyl)-1-piperazinyl]benzofuran-2-carboxylate (10 g) was added to sulfuric acid (25 g) at 25-30° C. and the mixture was heated to 98-102° C., followed by stirring for 15 minutes at the same temperature. The reaction mass was cooled to 25-30° C. and then poured into ice cold water (80 ml). The pH of the resulting aqueous layer was adjusted to 9-10 with ammonium hydroxide solution, followed by extracting with ethyl acetate (3×200 ml) and then distilling off the solvent under vacuum to produce 6.5 g of methyl 5-(1-piperazinyl)benzofuran-2-carboxylate (Yield: 96%).
Name
Methyl 5[4-(benzenesulfonyl)-1-piperazinyl]benzofuran-2-carboxylate
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
80 mL
Type
solvent
Reaction Step Three

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